2-Methylphenethylamine HCl

Description

Nomenclature and Structural Classification of 2-Methylphenethylamine Hydrochloride

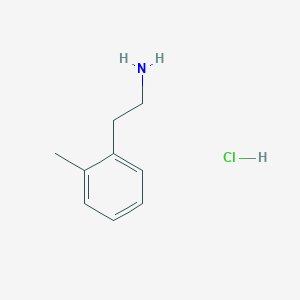

2-Methylphenethylamine hydrochloride is the salt form of the organic compound 2-Methylphenethylamine. The nomenclature precisely describes its chemical structure: a phenethylamine (B48288) backbone with a methyl group substituted at the second position (ortho position) of the phenyl ring. ontosight.aigeorganics.sk The addition of "hydrochloride" indicates that it has been treated with hydrochloric acid to form a more stable and water-soluble salt. cymitquimica.com

Systematic names for this compound include 2-(2-methylphenyl)ethanamine hydrochloride and 2-methyl-benzeneethanamine hydrochloride. georganics.skoakwoodchemical.com It is also known by synonyms such as 2-(o-Tolyl)ethylamine hydrochloride. ontosight.aigeorganics.sk

Structurally, 2-Methylphenethylamine is classified as a primary amine, where the amino group is attached to an ethyl group, which in turn is connected to a substituted benzene (B151609) ring. wikipedia.orgwikipedia.org The presence of the methyl group on the phenyl ring distinguishes it from the parent compound, phenethylamine.

| Identifier | Value |

| IUPAC Name | 2-(2-methylphenyl)ethan-1-amine hydrochloride |

| CAS Number | 55755-18-5 sigmaaldrich.com |

| Molecular Formula | C9H14ClN oakwoodchemical.com |

| Molecular Weight | 171.67 g/mol cymitquimica.comoakwoodchemical.com |

Contextualization within the Broader Phenethylamine Derivative Class

Phenethylamines are a large and diverse class of organic compounds based on the phenethylamine structure. wikipedia.org This class is composed of numerous derivatives formed by substituting one or more hydrogen atoms on the phenethylamine core with various functional groups. wikipedia.orgwikipedia.org These substitutions can occur on the phenyl ring, the ethyl sidechain, or the amino group, leading to a vast array of compounds with differing pharmacological profiles. wikipedia.org

Many substituted phenethylamines are psychoactive drugs, acting as central nervous system stimulants, hallucinogens, entactogens, appetite suppressants, and antidepressants. wikipedia.orgwikipedia.org Well-known examples include amphetamine (α-methylphenethylamine), a potent central nervous system stimulant, and mescaline (3,4,5-trimethoxyphenethylamine), a classic hallucinogen. wikipedia.org

2-Methylphenethylamine is a positional isomer of other methylphenethylamines, such as 3-Methylphenethylamine (B3144698) and 4-Methylphenethylamine (B144676), where the methyl group is located at different positions on the phenyl ring. wikipedia.org It is also a structural isomer of amphetamine (α-methylphenethylamine) and N-methylphenethylamine (NMPEA), where the methyl group is on the alpha-carbon of the ethyl sidechain or the nitrogen of the amino group, respectively. wikipedia.orgwikipedia.orgwikipedia.org These subtle structural differences can lead to significant variations in their biological activity.

Significance and Academic Research Landscape of 2-Methylphenethylamine Hydrochloride and Related Isomers

The primary significance of 2-Methylphenethylamine and its isomers in the academic research landscape lies in their interaction with trace amine-associated receptors (TAARs), particularly TAAR1. wikipedia.orgwikipedia.orgwikipedia.org TAAR1 is a G protein-coupled receptor that modulates monoamine neurotransmission and is a target for many phenethylamine derivatives. wikipedia.org

Research has shown that 2-MPEA, along with its isomers 3-MPEA and 4-MPEA, are agonists for the human TAAR1 receptor. wikipedia.orgwikipedia.orgwikipedia.org This property is shared with other monomethylated phenethylamines like amphetamine and N-methylphenethylamine. wikipedia.orgwikipedia.orgwikipedia.org The activation of TAAR1 can influence the release of key neurotransmitters such as dopamine (B1211576) and serotonin (B10506).

While research on 2-MPEA itself is somewhat limited, studies on its isomers provide valuable context. For instance, research on β-methylphenethylamine (BMPEA), another positional isomer of amphetamine, has shown it to be a substrate for both dopamine transporters (DATs) and norepinephrine (B1679862) transporters (NETs), though it is less potent than amphetamine. nih.govresearchgate.net Such studies highlight how the specific placement of a methyl group can alter a compound's interaction with monoamine transporters.

Furthermore, studies on 4-Methylphenethylamine (4-MPEA) suggest it may have potential applications in studying conditions like Parkinson's Disease by potentially preventing the degradation of dopamine. biosynth.com Research has also indicated that 4-MPEA can enhance wakefulness and cognitive performance, linked to its ability to increase dopamine levels in the prefrontal cortex. smolecule.com

The investigation of these isomers helps to build a structure-activity relationship (SAR) profile for phenethylamine derivatives. biomolther.org This allows researchers to understand how specific structural modifications influence their pharmacological effects, which is crucial for the design of new therapeutic agents and for understanding the mechanisms of action of existing compounds. biomolther.orgbiomolther.org

| Compound | Key Research Findings |

| 2-Methylphenethylamine (2-MPEA) | Agonist of the human trace amine-associated receptor 1 (TAAR1). wikipedia.org Limited toxicity data available. wikipedia.org |

| 3-Methylphenethylamine (3-MPEA) | Agonist of the human TAAR1 receptor. wikipedia.org Studied for potential applications in neurology and psychiatry due to its effects on neurotransmitter systems. ontosight.ai |

| 4-Methylphenethylamine (4-MPEA) | Agonist of the human TAAR1 receptor. wikipedia.org May inhibit the degradation of dopamine and has shown to enhance wakefulness and cognitive performance in some studies. biosynth.comsmolecule.com |

| β-Methylphenethylamine (BMPEA) | Substrate for dopamine and norepinephrine transporters, but less potent than amphetamine. nih.govresearchgate.net |

| N-Methylphenethylamine (NMPEA) | Agonist of the human TAAR1 receptor. wikipedia.org A naturally occurring trace amine neuromodulator in humans. wikipedia.org |

| α-Methylphenethylamine (Amphetamine) | Potent central nervous system stimulant and a powerful releasing agent at dopamine and norepinephrine transporters. nih.govpharmacompass.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8-4-2-3-5-9(8)6-7-10;/h2-5H,6-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLZLKLLQGKKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55755-18-5 | |

| Record name | 2-(2-methylphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isomeric Phenethylamine Derivatives: Comparative Research Considerations

Distinction and Relationship between 2-Methylphenethylamine and β-Methylphenethylamine (BMPEA) Hydrochloride Research

The comparison between 2-Methylphenethylamine (2-MPEA) and β-Methylphenethylamine (BMPEA) highlights the critical role of methyl group placement in defining a compound's identity and research focus.

2-MPEA and BMPEA are positional isomers, meaning they share the same chemical formula (C9H13N) but differ in the location of the methyl group. wikipedia.orgwikipedia.org This structural difference is the fundamental determinant of their distinct chemical and pharmacological identities.

2-Methylphenethylamine (2-MPEA): In this isomer, the methyl group is attached to the phenyl ring at the ortho (position 2) position. wikipedia.orgontosight.ai Its systematic IUPAC name is 2-(2-Methylphenyl)ethan-1-amine. wikipedia.org The methylation is on the aromatic portion of the molecule.

β-Methylphenethylamine (BMPEA): In BMPEA, the methyl group is located on the ethylamine (B1201723) side chain, specifically on the carbon atom beta to the amino group. wikipedia.org This structure is also known as 2-phenylpropan-1-amine. cymitquimica.comebi.ac.uk Unlike 2-MPEA, the methylation is on the aliphatic side chain.

This seemingly minor shift in the methyl group's position—from the aromatic ring to the side chain—is sufficient to create two distinct molecules with different three-dimensional shapes and physicochemical properties, which in turn influences their interaction with biological targets.

Interactive Table 1: Structural Comparison of 2-MPEA and BMPEA

| Feature | 2-Methylphenethylamine (2-MPEA) | β-Methylphenethylamine (BMPEA) |

| IUPAC Name | 2-(2-Methylphenyl)ethan-1-amine wikipedia.org | 2-Phenylpropan-1-amine cymitquimica.com |

| Synonyms | o-methylphenylethylamine ontosight.ai | 2-Phenylpropylamine cymitquimica.com |

| Chemical Formula | C9H13N wikipedia.org | C9H13N wikipedia.org |

| Molecular Weight | 135.210 g·mol−1 wikipedia.org | 135.210 g·mol−1 wikipedia.org |

| Methyl Group Position | Position 2 of the phenyl ring | Beta-carbon of the ethylamine side chain |

The research trajectories of 2-MPEA and BMPEA are largely separate, reflecting their different pharmacological profiles and contexts of discovery.

The research paradigm for BMPEA is heavily concentrated on its role as a stimulant and its presence in dietary and athletic supplements. wikipedia.orgebi.ac.uk It is a positional isomer of amphetamine and is known to be an agonist of the human trace amine-associated receptor 1 (TAAR1). wikipedia.org Consequently, a significant body of literature on BMPEA focuses on its detection for forensic and anti-doping purposes, as its similar mass spectrum to amphetamine can lead to misidentification without proper chromatographic separation. ebi.ac.uk Studies often investigate its neurochemical effects, particularly its ability to act as a substrate for norepinephrine (B1679862) transporters (NETs) and, to a lesser extent, dopamine (B1211576) transporters (DATs). ebi.ac.uknih.govresearchgate.net

In contrast, the research paradigm for 2-Methylphenethylamine is less extensive and more academic in nature. Very little data is available regarding its effects in humans. wikipedia.org Like BMPEA, it is recognized as an agonist at the human TAAR1 receptor. wikipedia.org However, its primary context in the scientific literature is within broader comparative studies that investigate how substitutions on the phenethylamine (B48288) core influence biological activity. Research has focused on its ability to cross the blood-brain barrier and its behavioral effects in animal models as part of a larger group of phenethylamine analogs, rather than on its presence in consumer products. researchgate.net This delineates its research focus as being more foundational and comparative, aimed at understanding structure-activity relationships among phenethylamine isomers.

Comparative Academic Studies with N-Methylphenethylamine Hydrochloride and other Monomethylated Phenethylamine Isomers

Academic research often compares various monomethylated isomers of phenethylamine to elucidate how the position of a single methyl group alters pharmacological activity. 2-MPEA is frequently included in these comparative analyses alongside isomers like N-methylphenethylamine (NMPEA), α-methylphenethylamine (amphetamine), and its positional ring isomers (3- and 4-MPEA).

N-Methylphenethylamine (NMPEA) , where the methyl group is on the nitrogen atom of the side chain, is an endogenous trace amine neuromodulator. caymanchem.comwikipedia.org Like 2-MPEA, NMPEA is a potent agonist of TAAR1. wikipedia.org Research shows that NMPEA is metabolized by both monoamine oxidase A (MAO-A) and MAO-B. wikipedia.org

A key area of comparative research is the interaction of these isomers with monoamine systems. Studies have shown that while many of these compounds are TAAR1 agonists, their potency and efficacy can vary. wikipedia.orgwikipedia.org For instance, a comparative study on the neurochemical and cardiovascular effects of BMPEA and its N-methylated analogs found that BMPEA and N-methyl-2-phenylpropan-1-amine (MPPA) were substrates for both DAT and NET, though they were at least 10 times less potent than amphetamine. nih.govresearchgate.net Notably, their releasing actions were more potent at NETs than DATs. nih.govresearchgate.net

Another study systematically compared the ability of various monomethylated phenethylamines to cross the blood-brain barrier in mice. This research provides a direct comparison of 2-MPEA (o-methylphenylethylamine) with its isomers. The results indicate differing brain-uptake efficiencies among the isomers, highlighting how methyl group placement affects pharmacokinetic properties.

Interactive Table 2: Comparative Properties of Monomethylated Phenethylamine Isomers

| Compound | Methyl Group Position | Primary Research Note | TAAR1 Agonist |

| 2-Methylphenethylamine (2-MPEA) | Phenyl Ring (ortho) | Studied for structure-activity relationships. researchgate.net | Yes wikipedia.org |

| β-Methylphenethylamine (BMPEA) | Side Chain (β-carbon) | Studied as a supplement adulterant and stimulant. ebi.ac.uk | Yes wikipedia.org |

| N-Methylphenethylamine (NMPEA) | Side Chain (Nitrogen) | Endogenous trace amine; TAAR1 agonist. wikipedia.org | Yes wikipedia.org |

| α-Methylphenethylamine (Amphetamine) | Side Chain (α-carbon) | CNS stimulant; blocks monoamine uptake. pharmacompass.com | Yes wikipedia.org |

Advanced Synthetic Methodologies and Derivatization of Phenethylamine Derivatives

General Synthetic Routes for Substituted Phenethylamines in Academic Research

The academic pursuit of novel phenethylamine (B48288) derivatives has led to the development of various synthetic strategies. These methods are often designed for versatility, allowing for the introduction of a wide range of substituents on the aromatic ring and the ethylamine (B1201723) side chain.

One of the most common and cost-effective methods for synthesizing substituted phenethylamines is the reduction of β-nitrostyrenes. beilstein-journals.org This approach involves the initial condensation of a substituted benzaldehyde (B42025) with a nitroalkane, typically nitromethane, to form a β-nitrostyrene. Subsequent reduction of both the nitro group and the double bond yields the desired phenethylamine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) in the presence of copper(II) chloride being a simple, high-yielding, and fast alternative to traditional methods. beilstein-journals.org This system is effective for reducing nitro and ester functionalities while leaving other groups like carboxylic acids, amides, and halogens intact. beilstein-journals.org

Another classical and versatile approach is the reductive amination of a corresponding phenyl-2-propanone. beilstein-journals.org However, this method can be associated with environmental concerns and the need for careful purification. beilstein-journals.org A more contemporary method involves the reduction of benzyl (B1604629) cyanide derivatives. For instance, the reduction of benzyl cyanide with hydrogen gas over a Raney-Nickel catalyst in liquid ammonia (B1221849) is a well-established, albeit high-pressure, method. wikipedia.org A more convenient laboratory-scale synthesis utilizes lithium aluminum hydride to reduce ω-nitrostyrene. wikipedia.org

The synthesis can also commence from phenylacetic acids. This involves converting the phenylacetic acid to the corresponding phenylacetamide, which is then reduced to the phenethylamine. mdma.ch For example, 3,4,5-trimethylphenylacetic acid can be converted to 3,4,5-trimethylphenylacetamide using phosphorus pentachloride followed by treatment with aqueous ammonia. mdma.ch The subsequent reduction of the amide with lithium aluminum hydride yields 3,4,5-trimethyl-phenethylamine. mdma.ch

Recent advancements have focused on developing more efficient and practical catalytic methods. For instance, a photocatalytic nickel-catalyzed cross-electrophile coupling of aliphatic aziridines with (hetero)aryl iodides has been developed to produce a broad range of β-phenethylamine scaffolds. acs.org This method avoids the need to pre-generate organometallic reagents, offering a practical advantage. acs.org

The following table summarizes some common synthetic routes:

| Starting Material | Key Reagents | Product | Reference |

| Substituted Benzaldehyde & Nitromethane | Base, then reducing agent (e.g., NaBH₄/CuCl₂) | Substituted Phenethylamine | beilstein-journals.org |

| Phenyl-2-propanone | Reducing agent, Ammonia | Phenethylamine | beilstein-journals.org |

| Benzyl Cyanide | H₂/Raney-Ni or LiAlH₄ | Phenethylamine | wikipedia.org |

| Phenylacetic Acid | PCl₅, NH₃, then LiAlH₄ | Phenethylamine | mdma.ch |

| Aliphatic Aziridine & Aryl Iodide | Photocatalyst, Ni-catalyst | β-Phenethylamine | acs.org |

Stereoselective and Enantioselective Synthesis Approaches for Chiral Phenethylamine Derivatives

The biological activity of many phenethylamine derivatives is highly dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance in academic and pharmaceutical research. mdpi.com

A common strategy involves the use of chiral auxiliaries. For example, (R)-1-phenylethylamine can be used as a chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. cdnsciencepub.com The imine moiety in compounds containing the (R)-1-arylethylamine motif can be reduced using modified sodium borohydrides, leading to the formation of diastereomeric products with moderate to good stereoselectivity, which can then be separated by column chromatography. cdnsciencepub.com

Asymmetric hydrogenation of prochiral enamines or imines is another powerful tool for accessing chiral amines. acs.org Transition metal catalysts, particularly those based on rhodium and iridium, in combination with chiral phosphine (B1218219) ligands, have been extensively studied for this purpose. nih.gov For instance, the asymmetric hydrogenation of N-aryl imines derived from acetophenones can yield chiral phenethylamines with excellent enantioselectivity. acs.org The choice of chiral ligand is crucial for achieving high levels of stereocontrol. nih.gov

Organocatalysis has also emerged as a valuable approach. Chiral phosphoric acids can catalyze the enantioselective transfer hydrogenation of enamines, providing a metal-free alternative for the synthesis of chiral amines.

Kinetic resolution is another effective method for separating enantiomers. Palladium-catalyzed C-H olefination has been used for the kinetic resolution of β-alkyl phenylethylamine derivatives. nih.gov This method utilizes a chiral ligand, such as a mono-N-protected amino acid, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer with high enantiomeric excess. nih.gov

The following table highlights some key approaches to stereoselective synthesis:

| Method | Catalyst/Reagent | Key Feature | Reference |

| Chiral Auxiliary | (R)-1-Phenylethylamine | Diastereoselective reduction | cdnsciencepub.com |

| Asymmetric Hydrogenation | Rhodium/Iridium with chiral phosphine ligands | High enantioselectivity for imines/enamines | acs.orgnih.gov |

| Kinetic Resolution | Palladium catalyst with chiral ligand | Separation of enantiomers via selective reaction | nih.gov |

Synthesis of Hydrochloride Salts for Enhanced Research Utility

For research purposes, particularly in biological assays and for ease of handling and storage, phenethylamines are often converted to their hydrochloride salts. The salt form generally exhibits improved stability, crystallinity, and water solubility compared to the free base, which is often an oil or a low-melting solid. wikipedia.org

The synthesis of the hydrochloride salt is typically a straightforward acid-base reaction. The free base of the phenethylamine, dissolved in a suitable organic solvent such as ethanol (B145695), ether, or a mixture like methanol-ethyl acetate, is treated with a solution of hydrogen chloride (HCl). mdma.chchemicalbook.com The HCl can be in the form of a gas, a solution in an organic solvent (e.g., HCl in ethanol or ether), or an aqueous solution of hydrochloric acid. chemicalbook.com

Upon addition of the acidic solution, the hydrochloride salt precipitates out of the solution and can be collected by filtration. mdma.ch The collected solid is then typically washed with a cold solvent to remove any residual impurities and dried under vacuum to yield the final product. chemicalbook.com For instance, after synthesizing 3,4,5-trimethyl-phenethylamine, the crude product can be dissolved by heating with concentrated hydrochloric acid, and upon cooling, the hydrochloride salt crystallizes. mdma.ch

The purity and identity of the resulting hydrochloride salt are confirmed using analytical techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. chemicalbook.com For example, the ¹H NMR spectrum of 2-phenylethylamine hydrochloride shows characteristic peaks at δ 2.82 (t), 3.10 (t), and 7.12-7.26 (m). chemicalbook.com

Impurity Profiling and Characterization in Synthetic Batches for Research Purity

Ensuring the purity of synthetic compounds is a critical aspect of chemical research. Impurity profiling involves the identification and quantification of by-products and unreacted starting materials in a synthetic batch. acs.org This is particularly important for phenethylamine derivatives, as even small amounts of impurities can significantly affect the results of biological and pharmacological studies.

The impurity profile of a synthetic batch can provide valuable information about the synthetic route used and the efficiency of the purification process. acs.orgacs.org Common analytical techniques used for impurity profiling include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netukm.my These methods allow for the separation, identification, and quantification of individual components in a complex mixture.

For instance, in the synthesis of amphetamine via the Leuckart reaction from phenyl-2-propanone (P2P), characteristic impurities can be formed. researchgate.net Similarly, if amphetamine is synthesized from acetophenone, different by-products will be present. researchgate.net The presence of specific impurities can therefore help to elucidate the synthetic pathway. researchgate.net

A harmonized method for impurity profiling of amphetamine and methamphetamine using GC-MS has been developed to establish possible connections between different drug seizures by identifying common impurities. ukm.my The process typically involves extracting the impurities from an alkaline buffer solution with a solvent like toluene (B28343) before analysis. ukm.my

The characterization of impurities often requires the synthesis of authentic reference standards. This allows for unambiguous identification and accurate quantification. The presence of certain impurities might indicate incomplete reactions, side reactions, or the use of contaminated starting materials. researchgate.net For example, the presence of P2P in a methamphetamine sample suggests that the synthesis may have proceeded via the Leuckart, nitrostyrene, or reductive amination pathway. ukm.my A thorough impurity profile is essential for validating the purity of a research compound and ensuring the reliability and reproducibility of experimental data.

Pharmacological Mechanisms of Action of Phenethylamine Derivatives: Receptors and Transporters

Molecular Targets and Receptor Agonism

Receptor agonism is a primary mechanism through which phenethylamines exert their physiological effects. This involves binding to and activating specific receptors, initiating a cascade of intracellular signaling events.

Human Trace Amine-Associated Receptor 1 (hTAAR1) Agonistic Activity

2-Methylphenethylamine (2MPEA) has been identified as an agonist for the human trace amine-associated receptor 1 (hTAAR1). wikipedia.orgwikidoc.org This property is shared with its structural isomers, including amphetamine (α-methylphenethylamine), β-methylphenethylamine, and N-methylphenethylamine. wikipedia.org The activation of hTAAR1 is a key pharmacological characteristic of trace amines and related compounds. wikidoc.org

Research by Wainscott et al. (2007) provided a pharmacological characterization of the cloned hTAAR1, establishing the activity of various compounds at this receptor. nih.govresearchgate.net In their study, hTAAR1 activation was measured by the stimulation of cAMP formation. nih.govresearchgate.net While the study confirmed 2-Methylphenethylamine as an agonist, very little other data is available regarding its effects on humans. wikipedia.org The TAAR1 receptor itself is recognized for having a pharmacological profile that is distinctly different from classical monoaminergic receptors. nih.govresearchgate.net

Table 1: hTAAR1 Activity of 2-Methylphenethylamine

| Compound | Target Receptor | Activity | Primary Source |

|---|

Adrenergic Receptor (ADR) Activation Profile (α1, α2, β1, β2)

A thorough review of scientific literature did not yield specific data on the binding affinity or activation profile of 2-Methylphenethylamine at α1, α2, β1, or β2 adrenergic receptor subtypes. While studies have been conducted on isomers such as β-methylphenethylamine, this information cannot be extrapolated to 2-Methylphenethylamine. nih.gov

Serotonin (B10506) Receptor (5-HT) Interactions (e.g., 5-HT1, 5-HT2)

There is no specific data available from the conducted literature search regarding the interaction of 2-Methylphenethylamine with serotonin receptor subtypes, such as 5-HT1 or 5-HT2. Research in this area has focused on other phenethylamine (B48288) derivatives, like those in the 2C-x family, but not on 2-Methylphenethylamine itself. caymanchem.comresearchgate.net

Neurotransmitter Transporter Interactions and Modulation

The modulation of monoamine transporters is a critical mechanism for many phenethylamine compounds, often leading to an increase in the synaptic concentration of neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862).

Dopamine Transporter (DAT) Substrate-Type Releasing Actions

Specific research detailing the substrate-type releasing actions of 2-Methylphenethylamine at the dopamine transporter (DAT) is not available in the reviewed scientific literature. Studies investigating DAT activity have been performed on its isomer, β-methylphenethylamine, which was found to be a substrate, but this data is specific to that compound. nih.govresearchgate.net

Norepinephrine Transporter (NET) Substrate-Type Releasing Actions

A comprehensive search of the scientific literature did not provide specific data concerning the interaction of 2-Methylphenethylamine with the norepinephrine transporter (NET) or its capacity to act as a substrate-type releasing agent. Detailed neurochemical analyses have been published for its isomer, β-methylphenethylamine, which demonstrated substrate activity at NET, but this does not apply to 2-Methylphenethylamine. nih.govresearchgate.netnih.gov

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| 2-Methylphenethylamine | 2MPEA, 2-(2-Methylphenyl)ethan-1-amine |

| 2-phenylpropan-1-amine | β-methylphenethylamine, BMPEA |

| α-methylphenethylamine | amphetamine |

| β-Phenylethylamine | β-PEA |

| N-methylphenethylamine | NMPEA |

| Dopamine | DA |

| Norepinephrine | NE |

| Serotonin | 5-HT |

| 2,5-dimethoxy-4-methylphenethylamine | 2C-D |

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

The interaction of 2-Methylphenethylamine with the vesicular monoamine transporter 2 (VMAT2) has not been specifically detailed in scientific studies. VMAT2 is responsible for transporting monoamines from the cytoplasm into synaptic vesicles. nih.gov Inhibition of VMAT2 can lead to a depletion of vesicular monoamines and an increase in their cytosolic concentration. wikipedia.org The parent compound, phenethylamine, is known to inhibit VMAT2. wikipedia.org Furthermore, amphetamine and its derivatives, which are α-methylphenethylamines, also interact with VMAT2, in some cases inhibiting its function and in others reversing its transport direction. wikipedia.orgresearchgate.net Some CNS stimulants are known to exhibit VMAT2 inhibition. researchgate.net Given the structural relationship, it is conceivable that 2-MPEA interacts with VMAT2, but the nature and potency of this interaction remain to be experimentally determined.

Enzymatic Biotransformation and Metabolic Pathways

Monoamine Oxidase (MAO) Activity and Metabolic Clearance (MAO-A, MAO-B)

The metabolism of 2-Methylphenethylamine by monoamine oxidase (MAO) enzymes, MAO-A and MAO-B, has not been specifically characterized. These enzymes are crucial for the degradation of endogenous and exogenous amines. nih.gov Phenethylamine itself is a substrate for both MAO-A and MAO-B, with a preference for MAO-B. wikipedia.orgnih.gov N-Methylphenethylamine (NMPEA), another structural isomer, is also a substrate for both enzymes. wikipedia.org

The position of the methyl group on the phenethylamine structure is critical in determining its interaction with MAO isoforms. For instance, α-methylation can convert a MAO-B substrate into a selective MAO-A inhibitor. nih.gov Studies on p-chloro-β-methylphenethylamine have shown it to be a selective and reversible inhibitor of MAO-B. plos.org The ortho-methyl group in 2-MPEA would likely influence its binding and metabolism by MAO enzymes, but specific kinetic data are not available. It is presumed to be a substrate for MAO, but further research is needed to determine its preference for MAO-A or MAO-B and its metabolic rate.

Cytochrome P450 (CYP) Enzyme Interactions and Substrate Specificity (e.g., CYP2B6, CYP2C19, CYP2D6, CYP3A4)

Direct studies on the metabolism of 2-Methylphenethylamine by cytochrome P450 (CYP) enzymes are lacking. However, research on related compounds suggests potential pathways. The CYP2D6 enzyme is known to be involved in the metabolism of numerous phenethylamine derivatives, including amphetamine and methamphetamine. drugbank.comwikipedia.org For example, N-Ethyl-p-methoxy-α-methylphenethylamine is metabolized by the CYP450 system, including CYP2D6. cymitquimica.com

Furthermore, a study on the metabolism of N-methyl,N-propargyl-2-phenylethylamine indicated that its conversion to N-methylphenethylamine is catalyzed by CYP2B6, CYP2C19, and CYP2D6. This suggests that these enzymes are capable of metabolizing phenethylamine structures. Given these findings, it is plausible that 2-MPEA is also a substrate for one or more of these CYP isoforms, particularly CYP2D6, but this requires experimental verification.

Structure-Activity Relationship (SAR) Investigations within Methylated Phenethylamines

The position of the methyl group on the phenethylamine skeleton significantly influences its pharmacological activity.

α-Methylation: As seen in amphetamine, the presence of a methyl group on the alpha carbon generally increases stimulant activity and provides resistance to metabolism by MAO. nih.gov This modification tends to enhance the compound's ability to release dopamine and norepinephrine.

β-Methylation: As in β-methylphenethylamine, this modification can also influence activity. For example, β-methylation of some substrates can lead to selective MAO-B inhibitors. plos.org

N-Methylation: N-methylation, as in N-methylphenethylamine, can alter receptor and transporter affinities. For instance, N-methylphenethylamine is a potent agonist at the human trace amine-associated receptor 1 (hTAAR1). wikipedia.org

Ring-Methylation: The position of a methyl group on the phenyl ring, as in 2-Methylphenethylamine (ortho-position), 3-methylphenethylamine (B3144698) (meta-position), and 4-methylphenethylamine (B144676) (para-position), also dictates the pharmacological profile. All of these ring-methylated isomers are known to be agonists of hTAAR1. The ortho-position of the methyl group in 2-MPEA likely imposes a specific conformational constraint that influences its interaction with target proteins compared to its meta and para isomers. Structure-activity relationship studies on phenethylamine derivatives have shown that substitutions on the phenyl ring can significantly alter binding affinity for various receptors, including serotonin receptors. biomolther.org For instance, in a series of pyrimidine-4-carboxamides, the N-methylphenethylamine moiety was found to be important for inhibitory activity. nih.gov

The precise impact of the ortho-methyl group of 2-MPEA on its affinity and activity at SERT, VMAT2, and its metabolism by MAO and CYP enzymes requires further dedicated investigation to be fully understood.

Preclinical Research Paradigms and Empirical Findings for Phenethylamine Derivatives

In Vitro Cellular and Biochemical Assay Systems

Receptor Binding and Activation Assays

2-Methylphenethylamine (2-MPEA) has been identified as an agonist for the human trace amine-associated receptor 1 (TAAR1). wikipedia.orgwikidoc.org TAAR1 is a G-protein coupled receptor (GPCR) that plays a significant role in modulating neurotransmission in dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) systems. wikipedia.org The activation of TAAR1 by agonists typically leads to an increase in the production of cyclic AMP (cAMP). wikidoc.org

Studies have characterized 2-MPEA alongside other phenethylamine (B48288) isomers, such as amphetamine (α-methylphenethylamine), β-methylphenethylamine, and N-methylphenethylamine, all of which demonstrate agonist activity at hTAAR1. wikidoc.org While detailed binding affinity (Kᵢ) values for 2-MPEA at a wide range of receptors are not extensively documented in the reviewed literature, its functional activity at TAAR1 is a key characteristic. For comparison, a study on β-methylphenethylamine (BMPEA), a structural isomer, showed it had low affinity for a range of GPCRs, with some minor interaction at 5-HT₁ₐ and alpha-2 adrenergic receptor subtypes. nih.gov Another study on various phenethylamine analogues found that β-methylphenethylamine activated TAAR1 with an EC₅₀ value of 2.1 µM and an Eₘₐₓ of 77%. mdpi.com

The interaction of phenethylamine derivatives is not limited to TAAR1. For instance, some related compounds, like the 2C-series of phenethylamines, have been shown to bind to serotonin receptors, particularly the 5-HT₂ₐ receptor, which is associated with their psychoactive effects. smolecule.comnih.gov However, for 2-MPEA itself, the primary receptor interaction highlighted in the literature is its agonist action at TAAR1. wikipedia.org

Neurotransmitter Efflux and Release Studies in Synaptosomes

Research on structural isomers of 2-MPEA provides insight into the potential mechanisms of neurotransmitter release. Studies using rat brain synaptosomes—isolated nerve terminals—are a standard method to investigate how compounds affect neurotransmitter transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). nih.gov These assays measure the ability of a substance to cause the release (efflux) of neurotransmitters from the presynaptic terminal. nih.gov

For example, a study on β-Methylphenethylamine (BMPEA), a positional isomer of amphetamine, found that it acts as a substrate-type releasing agent at both DAT and NET. nih.govnih.gov This means it is transported into the neuron by these transporters and triggers the reverse transport, or efflux, of dopamine and norepinephrine. The study found that BMPEA was a full-efficacy releaser at both DAT and NET but was significantly less potent than amphetamine. nih.gov Notably, the releasing action of BMPEA was more potent at NET than at DAT. nih.govnih.gov The study used [³H]MPP+ as the radiolabeled substrate to measure efflux from synaptosomes prepared from rat caudate tissue (for DAT) and whole brain minus caudate and cerebellum (for NET). nih.gov

The efflux induced by these compounds is transporter-mediated. This was confirmed in experiments where a selective DAT blocker (GBR12909) or a selective NET blocker (desipramine) was used. nih.govresearchgate.net These blockers competitively inhibited the release of [³H]MPP+ induced by BMPEA, indicating that BMPEA interacts with the same binding site as the transporter blockers to cause efflux. nih.gov While this data is for the isomer BMPEA, it suggests a likely mechanism for 2-MPEA, which would involve interaction with monoamine transporters to induce neurotransmitter release. Studies on other phenethylamine analogs have also demonstrated their ability to induce efflux via DAT and NET in rat brain synaptosomes. nih.gov

Cellular Mechanism Investigations in Neuronal and Non-Neuronal Cell Lines

The cellular mechanisms of 2-MPEA are primarily understood through its action as a TAAR1 agonist. wikipedia.org TAAR1 activation is known to influence signaling cascades within cells. Upon agonist binding, TAAR1 can activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. wikidoc.org This mechanism has been demonstrated in heterologous expression systems, such as HEK293 cells transfected with the human TAAR1 receptor, which are commonly used to study the functional consequences of receptor activation. mdpi.com

In neuronal cells, the transport of phenethylamines is mediated by monoamine transporters like DAT and NET, which facilitate their uptake into presynaptic terminals where they can subsequently trigger neurotransmitter release. The activation of TAAR1 within these monoamine neurons can modulate the function of these transporters, often leading to their phosphorylation and internalization, or promoting neurotransmitter efflux. wikipedia.org

Investigations into related phenethylamines in various cell lines have further elucidated these pathways. For instance, studies on N-benzylphenethylamine derivatives in mammalian cells expressing specific human receptors and transporters have been used to determine binding affinities and functional potencies through methods like [³⁵S]GTPγS binding assays and inositol-phosphate accumulation assays. nih.gov While specific data for 2-MPEA in a broad panel of cell-based assays is limited, the established pharmacology of its structural relatives points towards a mechanism centered on TAAR1 activation and interaction with monoamine transporters. wikidoc.orgnih.gov

Enzymatic Inhibition and Kinetic Studies (MAO, CYP)

Studies on related compounds show varying degrees of MAO inhibition. For instance, 4-aminophenethylamine derivatives have been shown to be selective inhibitors of MAO-A. acs.org In contrast, β-methylation of phenethylamine substrates often produces selective MAO-B inhibitors. plos.org A study on p-chloro-β-methylphenethylamine demonstrated it to be a competitive and highly selective MAO-B inhibitor. jst.go.jp N-methylphenethylamine (NMPEA), an isomer of 2-MPEA, is a substrate for both MAO-A and MAO-B, though it is preferentially metabolized by MAO-B. wikipedia.org Given that 2-MPEA is a primary amine without an alpha-methyl group, it is expected to be a substrate for MAO enzymes, though specific kinetic data (Kₘ, Vₘₐₓ) for 2-MPEA are not detailed in the available search results.

In addition to MAO, cytochrome P450 (CYP) enzymes are crucial for the metabolism of xenobiotics. Studies on the metabolism of N-methyl,N-propargyl-2-phenylethylamine (MPPE) showed that CYP2B6, CYP2C19, and CYP2D6 were all involved in its metabolism to N-methylphenethylamine. nih.govnih.gov This indicates that CYP enzymes are likely involved in the metabolism of 2-MPEA as well, although specific studies identifying the responsible isozymes and their kinetics for 2-MPEA are not presently available. Some amine stimulants found in dietary supplements have been shown to inhibit CYP2D6 and CYP3A4 in vitro, suggesting potential for drug interactions. science.gov

In Vivo Animal Model Investigations

Neurochemical Effects and Neurotransmitter Dynamics in Rodent Brain

In vivo studies, particularly those using brain microdialysis in rodents, are essential for understanding the real-time neurochemical effects of compounds in the brain. nih.gov This technique allows for the measurement of extracellular concentrations of neurotransmitters and their metabolites in specific brain regions. pnas.orgacs.org

While direct in vivo microdialysis studies specifically examining 2-MPEA are not prominent in the search results, the effects of its structural analogs provide a strong basis for its expected neurochemical profile. For example, amphetamine, an isomer, is well-documented to increase the efflux of dopamine and norepinephrine in brain regions like the nucleus accumbens and prefrontal cortex. nih.gov Studies on the related compound β-methylphenethylamine (BMPEA) showed that while it has weaker effects on dopamine transporters compared to amphetamine, it still acts as a norepinephrine releaser. nih.govnih.gov This profile suggests it would primarily elevate extracellular norepinephrine levels. Given that 2-MPEA is a TAAR1 agonist and is expected to interact with monoamine transporters, its administration in rodents would likely lead to increased extracellular levels of dopamine and norepinephrine. wikipedia.orgnih.gov

The brain uptake of phenethylamines is a prerequisite for their central effects. Studies have shown that phenethylamine and its α-methylated derivative, amphetamine, readily cross the blood-brain barrier and distribute fairly evenly throughout different brain regions in the rat, suggesting entry via passive diffusion. researchgate.net This efficient brain penetration is crucial for these compounds to exert their neurochemical effects within the central nervous system. researchgate.net

Behavioral Pharmacology Studies (e.g., Locomotor Activity, Drug Self-Administration, Discriminative Stimulus Effects)

Preclinical behavioral studies are crucial for characterizing the psychoactive effects of novel compounds. Research on 2-Methylphenethylamine (also known as β-methylphenethylamine or BMPEA) has explored its effects on locomotor activity and its potential for reinforcement using drug self-administration paradigms.

Locomotor Activity

In studies using a telemetry system to measure motor activity in rats, 2-Methylphenethylamine did not produce significant increases in locomotor activity at doses up to 30 mg/kg. nih.gov This finding contrasts with the effects of its structural isomer, amphetamine, which is known to cause significant dose-dependent increases in motor activity. nih.gov The lack of a substantial locomotor response to 2-Methylphenethylamine suggests its neurochemical effects may differ significantly from classic psychomotor stimulants like amphetamine, despite their structural similarities. nih.govnih.gov

Drug Self-Administration

Drug self-administration studies are used to assess the reinforcing properties of a substance, which is an indicator of its abuse liability. In a rat model, 2-Methylphenethylamine was found to be reinforcing, as the animals would self-administer the compound. nih.govresearchgate.net Male rats demonstrated acquisition of self-administration behavior, indicated by significantly more responses on the active, drug-delivering nose-poke hole compared to the inactive hole. nih.govresearchgate.net

Subsequent dose-response testing revealed that active responding for 2-Methylphenethylamine steadily increased as the dose was raised to 6 mg/kg/injection. researchgate.netebi.ac.uk This response pattern is distinct from that of amphetamine, which typically shows an inverted U-shaped dose-effect function, where the response rate decreases at higher doses. nih.govresearchgate.net These findings suggest that while 2-Methylphenethylamine possesses reinforcing effects, its potency and behavioral profile are different from amphetamine. nih.govresearchgate.netebi.ac.uk

Table 1: Comparative Self-Administration Profiles in Rats

| Compound | Reinforcing Effect | Dose-Effect Curve Shape | Peak Response Dose (per injection) |

|---|---|---|---|

| 2-Methylphenethylamine (BMPEA) | Yes nih.govresearchgate.net | Slowly increasing nih.govresearchgate.net | Active responding increased up to 6 mg/kg nih.govresearchgate.net |

| Amphetamine | Yes nih.govresearchgate.net | Inverted U-shape nih.govresearchgate.net | 0.1 mg/kg nih.govresearchgate.net |

Discriminative Stimulus Effects

Drug discrimination studies in animals are used to evaluate whether a novel compound produces subjective effects similar to a known drug. At present, specific research examining the discriminative stimulus effects of 2-Methylphenethylamine HCl could not be identified in the reviewed literature. Studies on related phenethylamine derivatives have shown that they can substitute for hallucinogenic training compounds like DOM or LSD, but this data does not directly apply to 2-Methylphenethylamine. nih.govnih.gov

Systemic Physiological Responses and Sympathetic Nervous System Engagement

The physiological effects of 2-Methylphenethylamine, particularly on the cardiovascular system, have been investigated to understand its engagement of the sympathetic nervous system.

Research in conscious, freely moving rats equipped with biotelemetry transmitters has shown that 2-Methylphenethylamine produces significant, dose-related increases in blood pressure. nih.gov However, unlike amphetamine, 2-Methylphenethylamine did not cause substantial changes in heart rate. nih.gov This hypertensive effect points to a distinct mechanism of action on the cardiovascular system compared to its more well-known isomer. nih.gov

The engagement of the sympathetic nervous system is supported by mechanistic studies. The increase in blood pressure caused by 2-Methylphenethylamine was reversed by the administration of prazosin, an α-adrenergic antagonist. nih.gov This suggests that the hypertensive effect is mediated by the stimulation of alpha-adrenergic receptors. Further investigation indicates that 2-Methylphenethylamine likely acts as a substrate at peripheral norepinephrine transporters (NETs), leading to an increase in available norepinephrine and subsequent vasoconstriction. nih.gov In comparative studies, the pressor activity (ability to raise blood pressure) of 2-Methylphenethylamine was found to be approximately 1/3 that of amphetamine and 1/700 that of epinephrine. ebi.ac.uk

Table 2: Cardiovascular Responses to 2-Methylphenethylamine vs. Amphetamine in Rats

| Parameter | 2-Methylphenethylamine (BMPEA) | Amphetamine |

|---|---|---|

| Mean Blood Pressure | Significant dose-dependent increase nih.gov | Significant dose-dependent increase nih.gov |

| Heart Rate | No substantial effect nih.gov | Significant dose-dependent increase nih.gov |

| Locomotor Activity | No substantial effect nih.gov | Significant increase nih.gov |

| Proposed Primary Mechanism | Substrate activity at peripheral NETs nih.gov | Substrate activity at DATs and NETs nih.gov |

Toxicology of Phenethylamine Derivatives: Mechanisms of Injury and Adverse Outcomes

Neurotoxicity Research: Mechanisms and Cellular Pathways

Research into the neurotoxic effects of phenethylamine (B48288) derivatives has elucidated several mechanisms through which these compounds can induce neuronal injury. While direct studies on 2-Methylphenethylamine HCl are limited, the broader class of phenethylamines provides a framework for understanding its potential neurotoxic mechanisms.

Excitotoxicity and Oxidative Stress Contributions to Neuronal Injury

The neurotoxicity of many substituted amphetamines is linked to oxidative stress. researchgate.netdsmc.or.kr This involves the generation of reactive oxygen species (ROS) that can damage cellular components. For phenethylamines, this process can be initiated by the auto-oxidation of dopamine (B1211576), leading to the formation of quinones and semiquinones, which in turn produce superoxide (B77818) and other radicals. dsmc.or.kr This oxidative damage can affect proteins, lipids, and DNA within neurons.

Furthermore, some phenethylamine derivatives have been shown to induce neurotoxicity through mechanisms involving mitochondrial dysfunction. researchgate.net An in silico study on β-phenethylamine, a related compound, suggested it could contribute to oxidative stress by inhibiting mitochondrial complexes I and III. nih.govnih.gov Such inhibition can disrupt cellular energy production and increase ROS formation, leading to neuronal cell death. nih.gov While these mechanisms have been established for related compounds, further research is needed to specifically determine the role of excitotoxicity and oxidative stress in the neurotoxicity of this compound.

Monoamine Pathway Alterations and Their Role in Neurotoxicity

2-Methylphenethylamine (also known as β-methylphenethylamine or BMPEA) is a human trace amine-associated receptor 1 (TAAR1) agonist. wikipedia.org It acts as a substrate for both dopamine transporters (DATs) and norepinephrine (B1679862) transporters (NETs), although it is significantly less potent than amphetamine. nih.govresearchgate.net Its activity is more pronounced at NETs than DATs. nih.govresearchgate.net The interaction with these transporters leads to the release of monoamines, which is a key mechanism of action for phenethylamines.

Organ-Specific Toxicological Assessments

Renal Toxicity and Nephrotoxic Mechanisms in Cellular Models

Cardiovascular System Adverse Effects

The cardiovascular effects of 2-Methylphenethylamine have been more directly investigated. Studies have shown that it possesses pressor activity, meaning it can increase blood pressure. wikipedia.orgnih.gov This effect is attributed to its action at peripheral norepinephrine transporters. nih.govresearchgate.net In animal studies, β-methylphenethylamine was found to have approximately one-third the pressor potency of amphetamine. wikipedia.org

A case of cerebral hemorrhage in a Swedish athlete has been associated with the consumption of a dietary supplement containing 290 mg of β-methylphenethylamine. wikipedia.org This incident highlights the potential for severe adverse cardiovascular events. Animal studies have demonstrated that β-methylphenethylamine and its analogs can produce dose-dependent increases in blood pressure, similar to the effects of amphetamine, although they did not substantially affect heart rate. nih.gov The hypertensive effect of β-methylphenethylamine could be reversed by an α-adrenergic antagonist. nih.gov

Interactive Data Table: Cardiovascular Effects of β-Methylphenethylamine (BMPEA) in Rats

| Compound | Dose (mg/kg) | Change in Blood Pressure (mmHg) | Change in Heart Rate (bpm) |

| Amphetamine | 1.0 | ↑ | ↑ |

| BMPEA | 10.0 | ↑ | No significant change |

| BMPEA | 30.0 | ↑↑ | No significant change |

Note: This table is a simplified representation based on findings from preclinical studies. '↑' indicates an increase, and '↑↑' indicates a larger increase. For detailed data, refer to the cited sources. nih.gov

Acute and Sub-Chronic Toxicity Studies

Acute toxicity data for 2-Methylphenethylamine (β-MePEA) is available from studies in mice. The lethal dose (LD) values provide a quantitative measure of acute toxicity.

Interactive Data Table: Acute Toxicity of β-Methylphenethylamine (β-MePEA) in Mice

| Parameter | Value (mg/kg) |

| LDLO (Lowest published lethal dose) | 220.0 ± 5.8 |

| LD50 (Median lethal dose) | 243.3 ± 4.4 |

| LD100 (Lethal dose for 100% of subjects) | 278.3 ± 4.4 |

Data from a study in Swiss male albino mice. nih.gov

In other reported animal studies, the minimum lethal dose (MLD) for the HCl salt of β-methylphenethylamine was 500 mg/kg in rats (subcutaneous) and 50 mg/kg in rabbits (intravenous). wikipedia.org The intravenous LD50 in rats was reported as 50 mg/kg. wikipedia.org

Information regarding the sub-chronic toxicity of this compound is limited in the available scientific literature. Long-term effects have not been well-documented, and further research is needed to establish a comprehensive toxicological profile following repeated or prolonged exposure.

Synergistic and Potentiating Toxicological Interactions with Co-Administered Agents

The toxicological profile of 2-Methylphenethylamine (2-MPEA), a structural analog of amphetamine, can be significantly altered when co-administered with other pharmacologically active agents. nih.govwikipedia.org Due to its action as a human trace amine-associated receptor 1 (TAAR1) agonist and its similarity to other phenethylamines that act as monoamine releasers, 2-MPEA possesses a high potential for synergistic and potentiating toxicological interactions. nih.govwikipedia.org These interactions can exacerbate its intrinsic effects, leading to a heightened risk of severe adverse outcomes. The primary mechanisms underlying these interactions involve pharmacodynamic synergism, where co-administered agents act on similar physiological pathways, and pharmacokinetic interactions, particularly the inhibition of metabolizing enzymes.

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when two or more drugs produce exaggerated or diminished effects due to their actions at the same or related receptor sites or physiological systems. For 2-Methylphenethylamine, the most significant pharmacodynamic interactions are expected with other stimulants and with agents that modulate monoaminergic systems.

Interactions with Other Stimulants:

Co-administration of 2-Methylphenethylamine with other central nervous system (CNS) stimulants can lead to additive or synergistic toxic effects. oncotarget.com Stimulants such as amphetamine, methamphetamine, and cocaine also increase synaptic concentrations of catecholamines like dopamine and norepinephrine. nih.govnih.gov The concurrent use of 2-MPEA with these substances can result in an excessive release and reduced reuptake of these neurotransmitters, leading to a state of severe sympathomimetic toxicity. medscape.com

Clinical manifestations of this potentiation can include severe hypertension, tachycardia, hyperthermia, and cardiac arrhythmias. medscape.com Neurologically, this can present as extreme agitation, paranoia, psychosis, and an increased risk of seizures. oncotarget.commedscape.com Research on the combined use of amphetamine-type stimulants (ATS) and other substances like ketamine has shown a synergistic effect on the induction of psychotic symptoms. nih.gov The interaction between multiple stimulants can also heighten the risk of cardiovascular events such as myocardial infarction and stroke. medscape.com

Table 1: Synergistic Toxicological Interactions of 2-Methylphenethylamine with Other Stimulants

| Co-Administered Agent | Potential Synergistic Effect | Mechanism of Interaction | Potential Adverse Outcomes |

|---|---|---|---|

| Amphetamine/Methamphetamine | Increased sympathomimetic activity | Additive release of norepinephrine and dopamine | Severe hypertension, tachycardia, hyperthermia, psychosis, seizures nih.govmedscape.com |

| Cocaine | Enhanced cardiovascular and CNS stimulation | Inhibition of monoamine reuptake combined with monoamine release | Myocardial infarction, cardiac arrhythmias, hypertensive crisis, seizures nih.govmedscape.com |

Interactions with Monoamine Oxidase Inhibitors (MAOIs)

A particularly hazardous interaction occurs with the co-administration of 2-Methylphenethylamine and Monoamine Oxidase Inhibitors (MAOIs). MAOIs are a class of drugs that inhibit the activity of monoamine oxidase enzymes, which are responsible for the breakdown of monoamines like dopamine, norepinephrine, and serotonin (B10506), as well as phenethylamines themselves. wikipedia.org

The inhibition of MAO leads to a significant increase in the bioavailability and duration of action of 2-MPEA. wikipedia.org This results in a massive accumulation of monoamines in the synaptic cleft, which can precipitate a life-threatening hypertensive crisis or serotonin syndrome. psychotropical.comnih.gov Studies on the interaction between amphetamine and various MAOIs have demonstrated a dramatic potentiation of amphetamine's toxicity, with some MAOIs increasing its lethal effects by as much as 100-fold in animal models. reddit.com Given the structural and mechanistic similarities, a comparable potentiation is anticipated with 2-MPEA. nih.gov

Table 2: Potentiating Toxicological Interactions of 2-Methylphenethylamine with MAOIs

| Co-Administered Agent Class | Potential Potentiating Effect | Mechanism of Interaction | Potential Adverse Outcomes |

|---|---|---|---|

| Irreversible MAOIs (e.g., Phenelzine, Tranylcypromine) | Drastic increase in sympathomimetic and serotonergic activity | Inhibition of MAO-A and MAO-B, preventing the breakdown of 2-MPEA and monoamines | Hypertensive crisis, stroke, serotonin syndrome, hyperthermia, death psychotropical.comreddit.com |

| Reversible MAOIs (e.g., Moclobemide) | Significant increase in sympathomimetic activity | Reversible inhibition of MAO-A, leading to elevated monoamine levels | Hypertensive crisis, severe headache, tachycardia psychotropical.com |

Interactions with Cardiovascular Agents

The sympathomimetic effects of 2-Methylphenethylamine, primarily mediated by the release of endogenous norepinephrine, lead to increased heart rate, blood pressure, and myocardial contractility. nih.govnih.gov These effects can interact with medications used to manage cardiovascular conditions, potentially leading to adverse outcomes.

For instance, the pressor effects of 2-MPEA can counteract the therapeutic effects of antihypertensive agents, leading to a loss of blood pressure control. When combined with beta-blockers, particularly non-selective ones, there is a risk of unopposed alpha-adrenergic stimulation. This can result in a paradoxical and dangerous increase in blood pressure due to peripheral vasoconstriction. researchgate.net

Table 3: Toxicological Interactions of 2-Methylphenethylamine with Cardiovascular Agents

| Co-Administered Agent Class | Potential Interaction Effect | Mechanism of Interaction | Potential Adverse Outcomes |

|---|---|---|---|

| Antihypertensive Agents (e.g., ACE inhibitors, ARBs) | Antagonism of therapeutic effect | 2-MPEA-induced increase in blood pressure opposes the medication's action | Loss of blood pressure control, hypertensive episodes |

| Beta-Blockers (especially non-selective) | Paradoxical hypertension | Blockade of β2-adrenergic vasodilation, leading to unopposed α-adrenergic vasoconstriction | Severe hypertension, reduced cardiac output researchgate.net |

Advanced Analytical Methodologies for Phenethylamine Derivative Research

Chromatographic Separation and Detection Techniques

Chromatographic techniques are fundamental in the analysis of phenethylamine (B48288) derivatives, enabling the separation, identification, and quantification of these compounds in various matrices. The choice of method depends on the analyte's properties and the research objectives, with liquid and gas chromatography being the most prevalent.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of phenethylamine derivatives due to its high sensitivity and selectivity. fda.gov.tw This method is particularly effective for analyzing complex biological samples. nih.gov

Chromatographic Separation: The separation is typically achieved using reversed-phase columns, such as C18 or Phenyl-Hexyl. fda.gov.twnih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid and/or 5 mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is commonly employed. fda.gov.twnih.gov This setup provides adequate separation and resolution for various phenethylamine isomers. nih.gov

Mass Spectrometric Detection: Detection is most often performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode. nih.gov The analysis is conducted in Multiple Reaction Monitoring (MRM) mode, which enhances specificity. fda.gov.tw In MRM, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. nih.gov For 2-Methylphenethylamine (molar mass 135.21 g/mol ), the protonated molecule [C₉H₁₃N+H]⁺ would have an m/z of approximately 136.1.

Research Findings: LC-MS/MS methods have been developed for the simultaneous screening of numerous phenethylamine derivatives in biological fluids like urine and amniotic fluid. nih.govnih.gov These methods are validated for parameters including selectivity, linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov For many phenethylamines, LODs as low as 0.5 ng/mL have been achieved. nih.gov The technique's ability to distinguish between positional isomers, which can be challenging, is a significant advantage, provided that chromatographic separation is sufficient. nih.gov

| Parameter | Typical Value/Condition |

| Chromatography Column | Reversed-phase C18 or Phenyl-Hexyl fda.gov.twnih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) fda.gov.tw |

| Precursor Ion (Example) | m/z 136.1 ([M+H]⁺ for 2-Methylphenethylamine) |

| Product Ions (Example) | Fragmentation of the ethylamine (B1201723) side chain |

Gas chromatography (GC) is a classic technique for the analysis of volatile and thermally stable compounds like phenethylamines. While GC coupled with mass spectrometry (GC-MS) is more common for identification, GC with an Electron Capture Detector (GC-ECD) offers high sensitivity for specific applications. scielo.br

Principle of Separation and Detection: GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. Regioisomers of methyl-substituted phenethylamines can often be separated by GC. researchgate.net However, phenethylamines themselves are not strongly electrophilic and thus are not highly sensitive to ECD. To utilize GC-ECD, derivatization with electrophilic reagents, such as perfluoroacylating agents like heptafluorobutyric anhydride (B1165640) (HFBA), is necessary. nih.gov This process attaches a polyfluorinated group to the amine, making the resulting derivative highly responsive to the ECD.

Research Findings: Derivatization is a key step in the GC analysis of many phenethylamines, not only for ECD but also for improving chromatographic properties and creating unique mass spectra for GC-MS to differentiate isomers. nih.govojp.gov The mass spectra of underivatized regioisomers of methylphenethylamines can be nearly identical, making differentiation difficult. researchgate.net Derivatization with reagents like HFBA can yield unique fragment ions that allow for specific identification of the side-chain structure and substitution pattern on the aromatic ring. nih.govojp.gov While GC-MS is the confirmatory method of choice, the high sensitivity of GC-ECD to the fluorinated derivatives makes it a viable option for quantitative trace analysis once the identity of the compound has been established.

| Technique | Application for 2-Methylphenethylamine | Key Considerations |

| Gas Chromatography (GC) | Separation of volatile derivatives from a sample matrix. | Can separate structural isomers. researchgate.net |

| Derivatization | Reaction with an electrophilic reagent (e.g., HFBA). nih.gov | Necessary for enhancing ECD response. |

| Electron Capture Detection (ECD) | Highly sensitive detection of the derivatized analyte. | Detector is selective for electrophilic compounds. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method frequently used to assess the purity of compounds and monitor the progress of chemical reactions. researchgate.net It can confirm the chromatographic homogeneity of a substance. nih.gov

Methodology: For phenethylamines, TLC is typically performed on silica (B1680970) gel plates (the stationary phase). nih.gov A solvent system, or mobile phase, is chosen to achieve separation. A common mobile phase for basic compounds like phenethylamines might consist of a mixture of a nonpolar solvent, a polar solvent, and a base, such as ethyl acetate, ethanol (B145695), and aqueous ammonia (B1221849). nih.gov After the mobile phase ascends the plate, the separated components are visualized. Since phenethylamines are often UV-active due to the benzene (B151609) ring, they can be visualized under a UV lamp (typically at 254 nm) as dark spots on a fluorescent background. youtube.com Chemical staining reagents can also be used for detection. nih.gov The purity is assessed by the presence of a single spot. The position of the spot is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. youtube.com

Research Findings: TLC has been successfully used to separate various phenethylamine and amphetamine derivatives. nih.govnih.gov The choice of the developing system is crucial for achieving a complete separation of the target compound from impurities or byproducts. nih.gov For quantitative analysis, densitometry can be applied to measure the intensity of the spot. Validated TLC methods can be used for purity control in pharmaceutical analysis. researchgate.netnih.gov

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates nih.gov |

| Mobile Phase (Example) | Ethyl acetate-ethanol-concentrated ammonia solution nih.gov |

| Visualization | UV light (254 nm), chemical staining reagents nih.govyoutube.com |

| Result | Purity indicated by a single spot with a characteristic Rf value. |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of newly synthesized or isolated compounds. For 2-Methylphenethylamine HCl, techniques like NMR and HRMS provide detailed information about its atomic connectivity and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework of 2-Methylphenethylamine.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Methylphenethylamine, the spectrum would show:

Aromatic Protons: A complex multiplet pattern in the aromatic region (~7.0-7.3 ppm) corresponding to the four protons on the substituted benzene ring.

Ethylamine Protons: Two triplet signals corresponding to the two CH₂ groups of the ethylamine side chain. The CH₂ group attached to the aromatic ring would appear further downfield than the CH₂ group attached to the nitrogen.

Methyl Protons: A singlet at approximately 2.3 ppm corresponding to the three protons of the methyl group attached to the aromatic ring.

Amine Protons: A broad singlet for the protons on the nitrogen atom (or for the -NH₃⁺ group in the HCl salt form).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. For 2-Methylphenethylamine, one would expect to see nine distinct signals:

Six signals for the aromatic carbons.

Two signals for the ethylamine side-chain carbons.

One signal for the methyl carbon.

The chemical shifts provide evidence for the substitution pattern. Spectral data for isomers like 4-Methylphenethylamine (B144676) show characteristic shifts that can be compared to confirm the structure of the 2-methyl isomer. chemicalbook.com

| Group | ¹H NMR (Expected Shift, Multiplicity) | ¹³C NMR (Expected Shift Range) |

| Aromatic CH | ~7.0-7.3 ppm, multiplet | ~125-130 ppm |

| Aromatic C-CH₃ & C-CH₂ | - | ~135-140 ppm |

| -CH₂-Ar | Downfield triplet | ~30-40 ppm |

| -CH₂-N | Upfield triplet | ~40-50 ppm |

| Ar-CH₃ | ~2.3 ppm, singlet | ~18-22 ppm |

| -NH₂ / -NH₃⁺ | Broad singlet | - |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental formula of the parent ion and its fragments, which is a critical step in structural elucidation. researchgate.net

Principle and Application: Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions (isobars). For 2-Methylphenethylamine (formula C₉H₁₃N), the theoretical exact mass of the neutral molecule is 135.1048. In positive-ion mode ESI, it would be detected as the protonated molecule, [M+H]⁺, with a theoretical m/z of 136.1121. Measuring this value with high accuracy confirms the elemental formula C₉H₁₄N⁺ and rules out other possible formulas with the same nominal mass.

Research Findings: HRMS is increasingly used in the analysis of phenethylamine derivatives and other designer drugs. researchgate.netbohrium.com When coupled with liquid chromatography (LC-HRMS), it allows for the identification of unknown compounds in complex mixtures without the need for reference standards, based on accurate mass measurements and predicted fragmentation patterns. researchgate.net This capability is invaluable in forensic and toxicological research where novel derivatives are frequently encountered. bohrium.com

| Ion Species | Elemental Formula | Theoretical Monoisotopic Mass (m/z) |

| Neutral Molecule [M] | C₉H₁₃N | 135.1048 |

| Protonated Molecule [M+H]⁺ | C₉H₁₄N⁺ | 136.1121 |

Quantitative Analysis in Biological Matrices and Research Samples

The accurate quantification of phenethylamine derivatives, such as 2-Methylphenethylamine, in biological matrices is crucial for forensic toxicology, clinical analysis, and research. Validated analytical methods are essential for obtaining reliable and reproducible results. While specific, publicly available, validated methods for 2-Methylphenethylamine are not abundant in scientific literature, the principles and techniques applied to the broader class of phenethylamines and its positional isomers are well-established and directly applicable. The primary analytical techniques employed are chromatography-based methods coupled with mass spectrometry, which offer high sensitivity and selectivity.

Effective sample preparation is a critical first step to isolate the target analyte from complex biological matrices like blood, urine, and tissue, thereby reducing matrix effects and improving detection limits. Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For phenethylamines, a common approach is to alkalinize the aqueous sample (e.g., urine or blood) to deprotonate the amine group, making the compound more soluble in an organic solvent like n-butyl chloride or diethyl ether. forensicresources.orgsigmaaldrich.com The organic layer containing the analyte is then separated, concentrated, and prepared for analysis. forensicresources.org

Solid-Phase Extraction (SPE): SPE provides a more controlled and often cleaner extraction compared to LLE. It utilizes a solid sorbent material packed into a cartridge or well plate to retain the analyte from the liquid sample. For phenethylamine compounds, mixed-mode cation exchange cartridges are frequently used, which can retain the protonated amine under acidic conditions. sigmaaldrich.comnih.gov After washing away interferences, the analyte is eluted with a suitable solvent, often containing a base to neutralize the amine. sigmaaldrich.com

Gas chromatography (GC) and liquid chromatography (LC) are the cornerstones of quantitative analysis for phenethylamine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique in forensic toxicology for the analysis of phenethylamines. fda.gov.tw Due to the polar nature of the amine group, derivatization is often required to improve chromatographic peak shape and thermal stability. umich.edu Reagents like pentafluoropropionic anhydride (PFPA) are used to create less polar derivatives suitable for GC analysis. umich.edu The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the preferred method for many laboratories due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. fda.gov.tw Reversed-phase chromatography, often using a C18 column, is typically employed to separate the analytes. nih.gov The use of tandem mass spectrometry, particularly with multiple reaction monitoring (MRM), allows for highly specific detection and quantification by monitoring characteristic precursor-to-product ion transitions, minimizing interference from the biological matrix. fda.gov.twnih.gov Ultra-High-Performance Liquid Chromatography (UPLC) systems can provide faster analysis times and better resolution for separating closely related isomers. nih.gov

To ensure the reliability of quantitative results, analytical methods must be thoroughly validated according to international guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX). nih.gov Key validation parameters include selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.

The following tables summarize typical performance characteristics of validated methods for the analysis of phenethylamine derivatives, which serve as a benchmark for the expected performance of a method for 2-Methylphenethylamine.

Table 1: Example Performance of an LC-MS/MS Method for Phenethylamine Isomers in Urine Data based on a validated method for β-methylphenethylamine (BMPEA), a positional isomer of 2-Methylphenethylamine. nih.gov

| Parameter | Value | Description |

| Technique | UPLC-MS/MS | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry |

| Matrix | Urine | Human urine samples |

| Extraction | Liquid-Liquid Extraction | Two-step LLE procedure |

| Limit of Detection (LOD) | 10 ng/mL | The lowest concentration of analyte that can be reliably detected |

| Limit of Quantification (LOQ) | < 50 ng/mL | The lowest concentration that can be quantitatively determined with acceptable precision and accuracy |

| Linearity | Not specified | The range over which the method provides results proportional to the analyte concentration |

| Carry-over | < 0.1% | The effect of a high-concentration sample on a subsequent blank sample |

Table 2: Performance of a Multi-Analyte LC-MS/MS Screening Method in Urine Data from a validated screening method for 74 different phenethylamine compounds. nih.gov

| Parameter | Value | Description |

| Technique | LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry |

| Matrix | Urine | Human urine samples |

| Extraction | Dilute-and-Shoot | Direct analysis after dilution, no formal extraction |

| Limit of Detection (LOD) | 0.5 ng/mL | The lowest concentration of analyte that can be reliably detected |